![molecular formula C19H16N2O4 B2422354 N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1207046-84-1](/img/structure/B2422354.png)
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in these diseases.
Mecanismo De Acción
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to AKT, which is required for its activation. Without activation, AKT cannot phosphorylate its downstream targets, leading to decreased cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits cell growth and survival, induces cell death, and sensitizes cells to chemotherapy and radiation therapy. In animal models of diabetes, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide improves insulin sensitivity and glucose tolerance. In animal models of neurodegenerative disorders, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide protects against neuronal damage and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its specificity for AKT. This allows researchers to study the effects of AKT inhibition in a variety of cell types and disease models. However, one limitation of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its relatively low potency compared to other AKT inhibitors. This may limit its efficacy in certain disease models or require higher doses for therapeutic effect.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Preclinical studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may enhance the efficacy of these treatments. Another area of interest is its potential as a therapeutic agent in neurodegenerative disorders. Animal studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can protect against neuronal damage and improve cognitive function, suggesting that it may have potential as a disease-modifying therapy in these disorders. Finally, there is interest in developing more potent and selective AKT inhibitors based on the structure of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Métodos De Síntesis
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine to form 3-(4-fluorophenyl)-5-nitro-2-chloropyrimidine. This intermediate is then reduced to the corresponding amine using palladium on charcoal as a catalyst. The amine is then coupled with 3-(3-fluorophenyl)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final product, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been extensively studied for its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. In cancer, AKT is often overactivated, leading to increased cell growth and survival. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity, leading to decreased cell growth and increased cell death. In preclinical studies, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes, AKT is involved in insulin signaling, and its dysregulation can lead to insulin resistance. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to improve insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, AKT is involved in neuronal survival and function. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


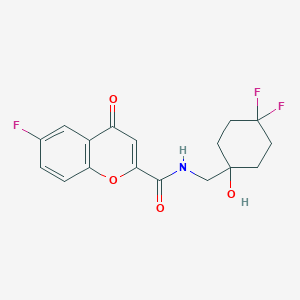
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

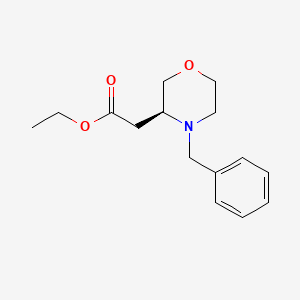
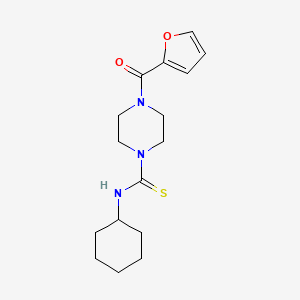
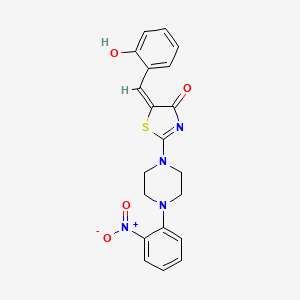
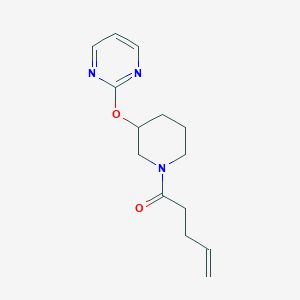
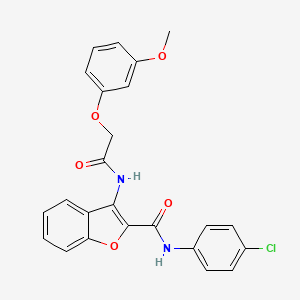
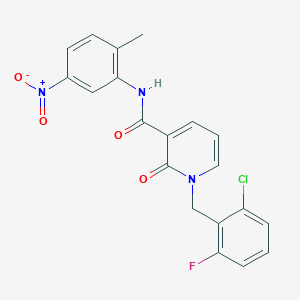
![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
